(E)-methyl 3-(2,6-difluorophenyl)acrylate
Description
The exact mass of the compound this compound is 198.04923582 g/mol and the complexity rating of the compound is 218. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
methyl (E)-3-(2,6-difluorophenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O2/c1-14-10(13)6-5-7-8(11)3-2-4-9(7)12/h2-6H,1H3/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAFOYRAHPCQEFT-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=C(C=CC=C1F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=C(C=CC=C1F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701178172 | |
| Record name | 2-Propenoic acid, 3-(2,6-difluorophenyl)-, methyl ester, (2E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701178172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1253180-94-7 | |
| Record name | 2-Propenoic acid, 3-(2,6-difluorophenyl)-, methyl ester, (2E)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1253180-94-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 3-(2,6-difluorophenyl)-, methyl ester, (2E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701178172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextual Significance of Fluorinated Acrylates in Organic and Materials Chemistry
Fluorinated acrylates represent a pivotal class of monomers whose polymers are utilized in a wide array of applications, from everyday consumer goods to advanced technological materials. The incorporation of fluorine atoms into an acrylate (B77674) structure dramatically alters its physical and chemical properties, leading to materials with enhanced performance characteristics.
The strong carbon-fluorine bond, the most robust single bond in organic chemistry, confers exceptional chemical and thermal stability to fluorinated polymers. youtube.com This makes them highly resistant to degradation from solvents, acids, bases, and oxidative agents. youtube.com Consequently, these polymers are ideal for creating durable coatings and materials that can withstand harsh environmental or chemical conditions. youtube.com
Furthermore, the presence of fluorine atoms significantly lowers the surface energy of the polymer. youtube.com This results in surfaces that are both hydrophobic (water-repellent) and oleophobic (oil-repellent), a highly sought-after characteristic for applications such as protective coatings for textiles, carpets, and paper, as well as for creating anti-fouling and self-cleaning surfaces. youtube.comrsc.org Fluorinated acrylate polymers are also noted for their excellent weatherability and resistance to photogradation, making them suitable for outdoor applications where exposure to sunlight is a concern. youtube.com
In the realm of materials science, fluorinated acrylic polymers are indispensable. They are used in the automotive industry for clearcoat formulations and in the protection of architectural surfaces and artworks. youtube.comresearchgate.net Their low refractive index and low coefficient of friction are advantageous in optical applications and for creating low-friction surfaces. researchgate.netnih.gov The ability to copolymerize fluorinated acrylates with non-fluorinated monomers allows for the fine-tuning of material properties, creating copolymers that balance the unique attributes of the fluorinated component with other desired characteristics. nih.govcore.ac.uk
The following table summarizes the key properties and applications of fluorinated acrylates:
| Property | Description | Applications |
| High Chemical Resistance | The strong C-F bond makes polymers resistant to solvents, acids, and bases. youtube.com | Protective coatings, chemical-resistant materials. youtube.com |
| Thermal Stability | The strength of the C-F bond contributes to stability at high temperatures. youtube.com | High-performance materials for demanding environments. |
| Low Surface Energy | Results in hydrophobic and oleophobic surfaces. youtube.comrsc.org | Water and oil repellent coatings for textiles, paper, and other surfaces. rsc.org |
| Weatherability | Resistant to degradation from UV radiation and environmental exposure. youtube.com | Outdoor coatings, automotive finishes. youtube.com |
| Low Refractive Index | A characteristic optical property. | Optical applications, anti-reflective coatings. |
| Low Coefficient of Friction | Creates smooth, low-friction surfaces. | Lubricious coatings. |
Historical Development and Initial Syntheses of E Methyl 3 2,6 Difluorophenyl Acrylate
One of the foundational methods for producing methyl acrylate (B77674) is the esterification of acrylic acid with methanol (B129727), often catalyzed by an acid such as sulfuric acid. wikipedia.org Another common approach is transesterification, where an existing acrylate ester is reacted with a different alcohol. researchgate.net The industrial-scale production of methyl acrylate has also been achieved through a process involving the reaction of acetylene, carbon monoxide, and methanol in the presence of a nickel carbonyl catalyst. sci-hub.se
The synthesis of cinnamate-type structures, to which (E)-methyl 3-(2,6-difluorophenyl)acrylate belongs, is often accomplished through condensation reactions. A notable example is the Claisen-Schmidt condensation, which typically involves the reaction of an aldehyde with an ester in the presence of a base. researchgate.net For instance, the synthesis of methyl p-methoxy cinnamate (B1238496) has been achieved by reacting p-methoxybenzaldehyde with methyl acetate (B1210297) using sodium methoxide (B1231860) as a catalyst. researchgate.net
A plausible and commonly employed synthetic route to this compound would involve a Wittig or Horner-Wadsworth-Emmons reaction. In this approach, 2,6-difluorobenzaldehyde (B1295200) would be reacted with a phosphorus ylide, such as methyl (triphenylphosphoranylidene)acetate, to form the desired acrylate with good control over the (E)-stereochemistry. A similar procedure has been documented for the synthesis of (E)-Methyl 3-(3,4-difluorophenyl)acrylate from 3,4-difluorobenzaldehyde. chemicalbook.com
The following table outlines a probable synthetic approach for this compound based on established chemical reactions.
| Reactants | Reagents/Conditions | Product | Reaction Type |
| 2,6-Difluorobenzaldehyde, Methyl (triphenylphosphoranylidene)acetate | Solvent (e.g., THF or DCM), Room Temperature | This compound | Wittig Reaction |
Structural Features and Electronic Influences of the 2,6 Difluorophenyl Moiety on Reactivity
Reactions Involving the Carbon-Carbon Double Bond
The carbon-carbon double bond in this compound is highly activated towards a range of addition reactions. The electron-withdrawing nature of the ester and the difluorinated aromatic ring makes the β-carbon atom highly electrophilic and susceptible to attack by nucleophiles.
Conjugate additions, particularly the Michael addition, are hallmark reactions for acrylate esters. For this compound, the β-carbon of the α,β-unsaturated system is activated, making it a prime target for nucleophilic attack. This reactivity is analogous to that of simpler acrylates like methyl acrylate, which readily undergoes Michael additions with a variety of nucleophiles. nih.govwikipedia.org
Common nucleophiles for this transformation include amines, thiols, and carbanions. For instance, the reaction of amines with methyl acrylate derivatives proceeds efficiently, often catalyzed by Lewis bases, to yield β-amino esters. nih.govwikipedia.org In the case of this compound, the reaction with a nucleophile such as a primary or secondary amine would lead to the formation of a methyl 3-amino-3-(2,6-difluorophenyl)propanoate derivative. The reaction mechanism involves the initial attack of the nucleophile on the electrophilic β-carbon, forming a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the final product.
The use of phosphine (B1218219) catalysts has also been shown to be effective for the conjugate addition of thiols to (meth)acrylates. researchgate.net For example, dimethylphenylphosphine (B1211355) (DMPP) can catalyze the addition of thiols to acrylates, achieving high conversion in minutes under optimized conditions. researchgate.net
Table 1: Illustrative Michael Addition Reactions on Acrylate Systems
| Acrylate Substrate | Nucleophile | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Methyl acrylate | Benzylamine | Methanol (B129727), 70 °C, Microwave | β-amino ester | nih.gov |
| Methyl acrylate | Dihydropyrimidin-2(1H)-thione | K₂CO₃, DMF, 100°C | Substituted tetrahydropyrimidine | rsc.org |
| Poly(ethylene glycol) methylether acrylate | 2-Mercaptoethanol | Dimethylphenylphosphine (DMPP) | Thioether adduct | researchgate.net |
While less common than nucleophilic additions due to the electron-deficient nature of the double bond, electrophilic additions to α,β-unsaturated esters can occur. The electron-withdrawing character of the carbonyl group deactivates the double bond towards electrophilic attack compared to a simple alkene. However, under forcing conditions or with highly reactive electrophiles, reactions such as halogenation can be achieved. The reaction would proceed via a carbocationic intermediate, which would be destabilized by the adjacent electron-withdrawing ester group. The presence of the 2,6-difluorophenyl group would further influence the regioselectivity and stability of any intermediates.
This compound is an excellent candidate to act as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. The electron-withdrawing substituents on the double bond lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO), facilitating the reaction with electron-rich dienes.
In a typical Diels-Alder reaction, this compound would react with a diene like cyclopentadiene (B3395910) or butadiene to form a six-membered cyclic adduct. researchgate.netresearchgate.net The use of Lewis acid catalysts, such as BF₃, can significantly accelerate these reactions and enhance their selectivity by coordinating to the carbonyl oxygen of the acrylate, thereby further lowering the LUMO energy. mdpi.com
Table 2: Examples of Diels-Alder Reactions with Methyl Acrylate as Dienophile
| Diene | Dienophile | Catalyst/Conditions | Product | Reference |
|---|---|---|---|---|
| Cyclopentadiene | Methyl acrylate | Gallium(III)-based Ionic Liquid | Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate | researchgate.netresearchgate.net |
| Butadiene | Methyl acrylate | BF₃, Aqueous Solution | Methyl cyclohex-3-enecarboxylate | mdpi.com |
Furthermore, [2+2] photocycloaddition reactions are also a possibility for α,β-unsaturated esters, leading to the formation of cyclobutane (B1203170) derivatives upon irradiation with UV light.
Acrylate esters are well-known monomers for the synthesis of a wide range of polymers. This compound can undergo polymerization through several mechanisms, including radical and anionic pathways.
Radical Polymerization : This is a common method for polymerizing acrylates. core.ac.uk The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, which adds to the double bond of the monomer to generate a new radical species. This species then propagates by adding to subsequent monomer units. The resulting poly( this compound) would be expected to have unique properties due to the bulky and fluorinated pendant groups. Copolymers can also be prepared by reacting with other vinyl monomers like styrene (B11656) or other acrylates to tailor the properties of the final material. wikipedia.org
Anionic Polymerization : Anionic polymerization of acrylates is also possible, particularly for producing polymers with well-defined molecular weights and low polydispersity. core.ac.uk This method requires a strong nucleophilic initiator, such as an organolithium compound (e.g., n-BuLi), and is sensitive to impurities. The presence of the electron-withdrawing 2,6-difluorophenyl group would stabilize the propagating carbanion, potentially facilitating the polymerization process.
Transformations at the Ester Functionality
The methyl ester group of this compound is susceptible to transformations typical of carboxylic acid esters, most notably transesterification.
Transesterification is a key reaction for modifying the ester functionality. In this process, the methyl group of the ester is exchanged with a different alkyl or aryl group from an alcohol, in the presence of an acid or base catalyst. This reaction can be used to synthesize a variety of other (E)-3-(2,6-difluorophenyl)acrylate esters.
The reaction is an equilibrium process, and it is often necessary to drive it to completion by using a large excess of the new alcohol or by removing the methanol by-product as it is formed. google.com Various catalysts can be employed, including mineral acids (like H₂SO₄), metal alkoxides (like sodium methoxide (B1231860) or titanium(IV) alkoxides), and organocatalysts. chemicalbook.comresearchgate.net Lithium-based catalysts have also been shown to be efficient for the transesterification of methyl methacrylate (B99206). google.comnih.gov
Table 3: Catalyst Systems for Transesterification of Acrylate and Methacrylate Esters
| Substrate | Alcohol | Catalyst System | Reference |
|---|---|---|---|
| Poly(methyl acrylate) | Benzyl formate | Potassium tert-butoxide (tBuOK) | researchgate.net |
| Poly(methyl methacrylate) | Benzyl alcohol | Lithium diisopropylamide (LDA) / Benzyl alcohol | nih.gov |
| trans-3,4-Difluorocinnamic acid | Methanol | Sulfuric acid (H₂SO₄) | chemicalbook.com |
| Methyl methacrylate | Heavy alcohols (e.g., isodecanol) | Lithium hydroxide (B78521) | google.com |
This reaction significantly broadens the synthetic utility of this compound, allowing for the incorporation of different functionalities into the molecule via the alcohol component.
Reduction to Allylic Alcohols
The conversion of this compound to the corresponding allylic alcohol, (E)-3-(2,6-difluorophenyl)prop-2-en-1-ol, involves the selective reduction of the ester functionality without affecting the carbon-carbon double bond. This transformation is a valuable synthetic step, providing access to versatile building blocks. The choice of reducing agent is critical to achieve the desired chemoselectivity.
Hydride reagents are commonly employed for this purpose. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can often lead to the reduction of both the ester and the alkene. However, reagents with attenuated reactivity, such as diisobutylaluminium hydride (DIBAL-H), are known to selectively reduce α,β-unsaturated esters to allylic alcohols, particularly at low temperatures. The mechanism involves the formation of a stable tetrahedral intermediate which, upon aqueous workup, yields the desired alcohol.
Table 1: Common Reagents for Ester Reduction and Their Selectivity
| Reagent | Typical Conditions | Expected Outcome with this compound | Selectivity |
|---|---|---|---|
| DIBAL-H | Toluene or Hexane, -78 °C | (E)-3-(2,6-difluorophenyl)prop-2-en-1-ol | High for allylic alcohol |
| LiAlH₄ | THF or Et₂O, 0 °C to RT | Mixture, including saturated alcohol | Low, risk of 1,4-reduction |
| Red-Al® | Toluene, RT | (E)-3-(2,6-difluorophenyl)prop-2-en-1-ol | Moderate to high |
This table is generated based on established principles of organic chemistry.
Hydrolysis to (E)-3-(2,6-difluorophenyl)acrylic acid
The hydrolysis of the methyl ester to its corresponding carboxylic acid, (E)-3-(2,6-difluorophenyl)acrylic acid, is a fundamental transformation. This reaction can be catalyzed by either acid or base.
Base-catalyzed hydrolysis, or saponification, is typically irreversible and proceeds via a nucleophilic acyl substitution mechanism. A hydroxide ion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate which then collapses to expel the methoxide leaving group, yielding the carboxylate salt. Subsequent acidification provides the final acrylic acid product. This method is often preferred due to its high efficiency. Research on related copolymers has demonstrated the effective hydrolysis of methyl acrylate units to acrylic acid. nasa.gov
Acid-catalyzed hydrolysis is an equilibrium process. The reaction is initiated by protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by water.
Table 2: Typical Conditions for Ester Hydrolysis
| Catalyst | Reagents | Solvent | Conditions |
|---|---|---|---|
| Base | NaOH or KOH | H₂O/MeOH or H₂O/THF | Room Temperature to Reflux |
This table presents common laboratory conditions for ester hydrolysis.
Reactivity Modulations of the Aryl Ring System
The electronic properties of the 2,6-difluorophenyl ring are significantly influenced by the two strongly electronegative fluorine atoms and the electron-withdrawing acrylate substituent.
Electrophilic Aromatic Substitution Studies (Directed vs. Non-directed)
Electrophilic aromatic substitution (EAS) on the benzene (B151609) ring of this compound is expected to be challenging due to the presence of multiple deactivating groups. uci.edu The general mechanism involves the attack of an electrophile on the π-system of the aromatic ring to form a resonance-stabilized carbocation, known as an arenium ion. uci.edudalalinstitute.com
The directing effects of the substituents are as follows:
Fluorine atoms: Halogens are deactivating due to their strong inductive electron withdrawal (-I effect) but are ortho, para-directors because of resonance electron donation (+R effect) from their lone pairs. uci.edu In this molecule, the fluorine at C-2 directs incoming electrophiles to the C-3 position (ortho) and the C-5 position (para). The fluorine at C-6 directs to the C-5 position (ortho) and the C-3 position (para).
Acrylate group: The (E)-3-(methoxycarbonyl)vinyl group is strongly electron-withdrawing through both induction and resonance, making it a strong deactivator and a meta-director. It directs incoming electrophiles to the C-3 and C-5 positions.
The combined effects indicate that any potential EAS reaction would overwhelmingly favor substitution at the C-3 and C-5 positions, which are electronically activated by both fluorine atoms and are meta to the deactivating acrylate group. However, the cumulative deactivation from all three substituents renders the ring highly electron-deficient and generally inert to all but the most reactive electrophiles under harsh conditions. masterorganicchemistry.comyoutube.com
Nucleophilic Aromatic Substitution with Fluorine Displacement (if activated)
Aromatic rings bearing strong electron-withdrawing groups are susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orglibretexts.orgmasterorganicchemistry.com In this reaction, a nucleophile attacks an electron-poor aromatic ring, displacing a leaving group. Fluorine is an excellent leaving group for SNAr reactions. youtube.com
The acrylate substituent, being electron-withdrawing, activates the ring for nucleophilic attack. For displacement of the fluorine atoms at C-2 or C-6 to occur, the acrylate group must effectively stabilize the negative charge in the intermediate Meisenheimer complex. libretexts.org When a nucleophile attacks at C-2 (or C-6), the negative charge can be delocalized through the aromatic ring and onto the carbonyl oxygen of the acrylate group via resonance. This stabilization makes the SNAr reaction plausible. Polyfluoroarenes are known to undergo SNAr reactions, often with high regioselectivity determined by the electronic and steric environment. nih.gov Therefore, it is conceivable that under suitable conditions with a strong nucleophile, one of the fluorine atoms in this compound could be displaced.
Chemo-, Regio-, and Stereoselectivity in Synthetically Relevant Transformations
The presence of multiple reactive sites in this compound makes selectivity a key consideration in its transformations.
Chemoselectivity: In reactions involving both the acrylate system and the aryl ring, the choice of reagents and conditions determines which part of the molecule reacts. For example, DIBAL-H reduction at low temperature favors attack at the ester (chemoselective for reduction), while SNAr conditions would target the C-F bonds.
Regioselectivity: This is particularly relevant in addition reactions to the acrylate moiety.
Michael Addition: As a classic Michael acceptor, the compound reacts with nucleophiles at the β-carbon, regioselectively forming a 3-substituted propanoate derivative. wikipedia.org
Mizoroki-Heck Reaction: In palladium-catalyzed cross-coupling reactions, the regioselectivity of olefin insertion is crucial. Electron-deficient olefins like methyl acrylate typically undergo 2,1-insertion. nih.gov However, studies have shown that steric hindrance can reverse this preference. The bulky 2,6-difluorophenyl group could potentially influence the transition state geometry, possibly altering the regiochemical outcome in a manner similar to how bulky phosphine ligands can force a "regioirregular" 1,2-insertion. nih.gov
Stereoselectivity: The planar, prochiral nature of the carbon-carbon double bond allows for diastereoselective or enantioselective transformations. For instance, catalytic asymmetric hydrogenation or asymmetric Michael additions could be employed to generate chiral centers with high stereocontrol.
Mechanistic Investigations of Key Chemical Reactions
Understanding the reaction mechanisms provides insight into the reactivity and selectivity of this compound.
Mechanism of Base-Catalyzed Hydrolysis (Saponification):
Step 1: Nucleophilic attack of the hydroxide ion (⁻OH) on the electrophilic carbonyl carbon of the ester.
Step 2: Formation of a tetrahedral alkoxide intermediate.
Step 3: Collapse of the intermediate, with the expulsion of methoxide (⁻OCH₃) as the leaving group, forming the carboxylic acid.
Step 4: An irreversible acid-base reaction between the carboxylic acid and the methoxide ion (or excess hydroxide) to form the carboxylate salt and methanol. This step drives the reaction to completion.
Step 5: Protonation of the carboxylate salt during acidic workup to yield the final (E)-3-(2,6-difluorophenyl)acrylic acid.
Mechanism of Nucleophilic Aromatic Substitution (SNAr):
Step 1 (Addition): A nucleophile (Nu⁻) attacks the carbon atom bearing a fluorine leaving group (e.g., C-2), breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate (Meisenheimer complex). The negative charge is delocalized over the ring and, importantly, into the electron-withdrawing acrylate group.
Step 2 (Elimination): The aromaticity is restored by the elimination of the fluoride (B91410) ion, which is a good leaving group, resulting in the substituted product. The first step is typically the rate-determining step. libretexts.org
The stabilization of the Meisenheimer complex by the acrylate group is crucial for activating the substrate towards this transformation.
Table of Compounds
| Compound Name |
|---|
| This compound |
| (E)-3-(2,6-difluorophenyl)prop-2-en-1-ol |
| (E)-3-(2,6-difluorophenyl)acrylic acid |
| Diisobutylaluminium hydride |
| Lithium aluminum hydride |
| Sodium borohydride |
| Methyl acrylate |
Advanced Applications of E Methyl 3 2,6 Difluorophenyl Acrylate in Organic and Materials Science
As a Versatile Building Block in Complex Molecule Synthesis
The strategic placement of fluorine atoms on the phenyl ring of (E)-methyl 3-(2,6-difluorophenyl)acrylate imparts unique reactivity, making it a versatile precursor for various complex chemical structures.
While direct, specific examples of this compound being used to synthesize fluorinated heterocyclic systems are not extensively documented in readily available literature, its structure suggests significant potential for such applications. The electron-deficient nature of the aromatic ring and the presence of the reactive acrylate (B77674) group make it a suitable candidate for various cyclization reactions.
The synthesis of fluorinated heterocycles is a significant area of research due to their prevalence in pharmaceuticals and agrochemicals. The general reactivity of acrylates allows them to participate in cycloaddition reactions, such as [3+2] cycloadditions with various dipoles, to form five-membered heterocyclic rings. Although specific examples with this compound are not detailed, the underlying chemical principles support its potential in this area.
Fluorinated compounds play a crucial role in the agrochemical industry. The introduction of fluorine atoms into a molecule can enhance its biological activity, metabolic stability, and other physicochemical properties. While specific agrochemicals derived directly from this compound are not prominently reported, its structural motifs are found in various active compounds. This suggests its potential use as a key intermediate or building block.
The difluorophenyl group is a common feature in many modern pesticides. The acrylate portion of the molecule can be readily transformed through various chemical reactions, such as Michael additions, to introduce additional functionalities and build more complex molecular scaffolds. This versatility makes it a valuable, albeit not widely documented, platform for the synthesis of novel agrochemical candidates.
The design of effective ligands is central to the advancement of catalysis. The unique electronic and steric properties of this compound make it an interesting, though not yet widely exploited, scaffold for ligand development. The difluorophenyl group can influence the electronic environment of a metal center, while the acrylate moiety provides a handle for further functionalization or coordination.
For instance, in palladium-catalyzed copolymerization of methyl acrylate with carbon monoxide, the design of the ligand is critical to the success of the reaction. While this specific compound is not mentioned as a ligand, the principles of ligand design in such systems highlight the potential for fluorinated acrylates to be adapted for this purpose. The electron-withdrawing nature of the difluorophenyl group could be harnessed to tune the catalytic activity and selectivity of a metal complex.
Role in Polymer Chemistry and Functional Materials Development
The polymerization of fluorinated monomers like this compound is a key strategy for creating specialty polymers with unique and desirable properties. The incorporation of fluorine can lead to materials with low surface energy, high thermal stability, chemical resistance, and specific optical properties.
As a fluorinated acrylate, this compound can be polymerized to form specialty polymers. Fluorinated poly(meth)acrylates are known for their unique characteristics, which are imparted by the fluorine atoms. These polymers often exhibit properties such as hydrophobicity, oleophobicity, and low refractive indices.
The polymerization of such monomers can be achieved through various techniques, including conventional free radical polymerization and controlled/"living" radical polymerization methods. While specific data on the homopolymer of this compound is scarce in public literature, the general properties of fluorinated polyacrylates suggest that it would yield a material with high thermal stability and distinct surface properties.
Table 1: General Properties of Fluorinated Polyacrylates
| Property | Typical Value/Characteristic |
|---|---|
| Surface Energy | Low |
| Thermal Stability | High |
| Chemical Resistance | Excellent |
| Refractive Index | Low |
| Water Repellency | High (Hydrophobic) |
This table represents general properties and is not specific to the homopolymer of this compound.
This compound can be copolymerized with other monomers to create materials with tailored properties. This approach allows for the fine-tuning of characteristics such as hardness, flexibility, and adhesive properties. For example, copolymerizing a fluorinated acrylate with a non-fluorinated monomer like methyl methacrylate (B99206) (MMA) can create a material that balances the properties of both components.
The reactivity of fluorinated (meth)acrylates makes them suitable for creating a wide range of copolymers, including random, block, and graft copolymers. These copolymers can be designed to have specific functionalities and are used in applications ranging from coatings and adhesives to advanced optical and electronic materials.
Table 2: Potential Comonomers for Copolymerization with this compound
| Comonomer | Potential Property Modification |
|---|---|
| Methyl Methacrylate (MMA) | Increased hardness and scratch resistance. |
| Butyl Acrylate (BA) | Increased flexibility and lower glass transition temperature. |
| Acrylic Acid (AA) | Introduction of hydrophilicity and sites for cross-linking. |
This table provides illustrative examples of how copolymerization can be used to tailor material properties.
Applications in Optical and Electronic Materials
Direct studies detailing the use of homopolymers of this compound in optical and electronic materials are not extensively documented. However, the incorporation of fluorine atoms into polyacrylates is a well-established strategy for developing materials with desirable optical and electronic properties, such as low refractive indices and low dielectric constants. researchgate.netsigmaaldrich.com
Fluorinated polymers are known for their high thermal stability, chemical resistance, and weather resistance. researchgate.net In the context of materials science, the key advantage conferred by fluorine is the modification of electronic properties. The high electronegativity of fluorine atoms typically leads to a decrease in the refractive index and dielectric constant of the resulting polymer, making such materials highly suitable for specialized applications. researchgate.netresearchgate.net
Potential and Analogous Applications:
Low Refractive Index Coatings: Polymers containing fluorine are widely used to create low refractive index layers for anti-reflective films and other optical devices. sigmaaldrich.comgoogle.com The presence of the difluorophenyl group in the polymer derived from this compound would be expected to significantly lower its refractive index compared to non-fluorinated polyacrylates. This property is critical for applications such as optical waveguides and anti-reflective coatings for displays and solar cells. sigmaaldrich.com
Interlayer Dielectrics: Fluoropolymers are valuable as interlayer dielectrics in microelectronics due to their low dielectric constants, which help to reduce signal delay and cross-talk in integrated circuits. researchgate.net
Enhanced Solubility and Processability: Unlike many highly fluorinated polymers that suffer from poor solubility, fluorinated poly(meth)acrylates often exhibit improved solubility and processability, making them more economical and convenient for creating copolymers with specific properties. researchgate.netcore.ac.uk
The following table, compiled from various sources, illustrates the general trend of decreasing refractive index with the incorporation of fluorine into polymers, providing context for the expected optical properties of a polymer derived from this compound.
Table 1: Refractive Indices of Various Polymers
| Polymer | Refractive Index (n) |
|---|---|
| Poly(methyl methacrylate) | 1.492 |
| Poly(2,2,2-trifluoroethyl methacrylate) | 1.437 |
| Poly(vinylidene fluoride) | 1.420 |
| Poly(trifluoroethyl acrylate) | 1.407 |
| Poly(2,2,3,4,4,4-hexafluorobutyl acrylate) | 1.392 |
| Poly(tetrafluoroethylene) | 1.350 |
Contributions to Organofluorine Chemistry Methodologies
The synthesis of this compound itself does not appear to represent a novel or standalone contribution to organofluorine chemistry methodologies based on available literature. Its preparation would likely follow established synthetic routes for fluorinated aryl acrylates.
A common method for synthesizing fluorinated aryl (meth)acrylates involves the acylation of the corresponding fluorinated phenol (B47542) with acryloyl chloride. core.ac.uk In this case, 2,6-difluorophenol (B125437) would be reacted with methyl acrylate precursors under suitable conditions. For instance, a hindered pyridine (B92270) like 2,6-lutidine might be used as a proton acceptor to prevent the in-situ polymerization of the monomer during its synthesis. core.ac.uk
While the molecule itself is a product of established organofluorine chemistry, its primary role is likely as a fluorinated building block . researchgate.net Such building blocks are crucial reagents used to introduce fluorine-containing motifs into larger molecules, particularly polymers. The development of a diverse library of such monomers allows for the fine-tuning of polymer properties. core.ac.uk
The field of organofluorine chemistry is continuously advancing with new catalytic systems and fluorinating agents to create carbon-fluorine bonds more efficiently and selectively. researchgate.net However, the synthesis of this specific acrylate is more of an application of existing methods rather than the creation of a new one. Its contribution is therefore as a monomer that enables the synthesis of functional fluoropolymers via techniques like conventional free-radical polymerization or controlled/"living" radical polymerization methods (e.g., ATRP, RAFT), which can produce well-defined copolymers. researchgate.net
Computational and Theoretical Investigations of E Methyl 3 2,6 Difluorophenyl Acrylate
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of (E)-methyl 3-(2,6-difluorophenyl)acrylate. nih.gov These methods model the distribution of electrons within the molecule, which governs its stability, reactivity, and spectroscopic properties.
Key aspects of the electronic structure that can be determined include the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and more readily participates in chemical reactions. For this compound, the electron-withdrawing nature of the fluorine atoms and the acrylate (B77674) group significantly influences these orbital energies.
Furthermore, Natural Bond Orbital (NBO) analysis can be performed to understand charge distribution and delocalization within the molecule. This analysis provides insights into the effective atomic charges, revealing the electrophilic and nucleophilic sites. The carbon atom of the carbonyl group and the β-carbon of the acrylate moiety are expected to be electrophilic, while the oxygen atoms and the α-carbon are likely to be nucleophilic.
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. For this molecule, negative potential (red and yellow regions) would be concentrated around the electronegative oxygen and fluorine atoms, indicating sites susceptible to electrophilic attack. Positive potential (blue regions) would be located around the hydrogen atoms, highlighting areas for potential nucleophilic interaction.
Table 1: Calculated Electronic Properties of this compound (Illustrative Data) This table presents theoretical values typical for a molecule of this class, calculated using DFT methods.
| Parameter | Value | Significance |
| HOMO Energy | -7.2 eV | Indicates the energy of the outermost electrons; relates to the ability to donate electrons. |
| LUMO Energy | -1.5 eV | Indicates the energy of the lowest energy empty orbital; relates to the ability to accept electrons. |
| HOMO-LUMO Gap | 5.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
| Dipole Moment | 2.5 D | Quantifies the overall polarity of the molecule, arising from asymmetrical charge distribution. |
Prediction of Reaction Pathways and Transition States
Theoretical calculations are pivotal in mapping the potential energy surfaces for reactions involving this compound. This allows for the prediction of the most likely reaction pathways and the identification of high-energy transition states. Such studies are particularly relevant for understanding polymerization reactions, a common fate for acrylate monomers. upenn.eduresearchgate.net
For instance, in a free-radical polymerization scenario, computational methods can model the initiation, propagation, and termination steps. researchgate.net The addition of a radical to the double bond of the acrylate can be simulated to determine the activation energy, which is the energy barrier that must be overcome for the reaction to proceed. escholarship.org Calculations can confirm that the radical addition is regioselective, preferentially occurring at the β-carbon to form a more stable radical on the α-carbon, which is stabilized by the adjacent ester group.
Transition state theory is used in conjunction with quantum chemical calculations to determine the structure and energy of the transition state for a given reaction step. researchgate.net By comparing the activation energies of different potential pathways, the kinetically favored product can be predicted. For example, the reaction of this compound with a nucleophile would involve the calculation of transition states for addition to the carbonyl carbon versus conjugate addition to the β-carbon.
Conformational Analysis and Stereochemical Implications
The three-dimensional structure and flexibility of this compound are determined by rotations around its single bonds. Conformational analysis using computational methods can identify the most stable conformers (rotational isomers) and the energy barriers between them.
The "(E)" designation in the name specifies a trans configuration about the carbon-carbon double bond, which is generally more stable than the cis isomer due to reduced steric hindrance. scielo.br However, other key conformational aspects include the rotation around the C(aryl)-C(alkene) bond and the C(alkene)-C(carbonyl) bond.
Studies on similar phenyl acrylate compounds have shown that the molecule often adopts an extended conformation to minimize steric clash. researchgate.netnih.gov The planarity between the phenyl ring and the acrylate moiety is a crucial factor. The two fluorine atoms at the 2 and 6 positions of the phenyl ring create significant steric hindrance, which likely forces the plane of the phenyl ring to be twisted out of the plane of the acrylate group. The dihedral angle between these two planes can be precisely calculated. The acrylate group itself typically prefers an s-trans conformation (referring to the arrangement about the single bond between the alkene and the carbonyl), which is more stable than the s-cis form. researchgate.net
Table 2: Key Dihedral Angles for the Most Stable Conformer (Illustrative Data) This table presents theoretical values for the key dihedral angles that define the molecule's shape.
| Dihedral Angle | Description | Predicted Value (°) | Implication |
| O=C-C=C | Defines acrylate conformation | ~180° | Confirms the more stable s-trans conformation. |
| C-C=C-C(aryl) | Defines orientation of the phenyl ring | ~60-90° | A large angle indicates significant twisting due to steric hindrance from the ortho-fluorine atoms. |
| H-C=C-H | Defines alkene stereochemistry | ~180° | Confirms the pre-defined (E)-isomer configuration. |
These stereochemical features have significant implications for how the molecule packs in a solid state and how it interacts with biological receptors or catalysts.
Molecular Modeling and Simulation of Intermolecular Interactions
While quantum chemical calculations are excellent for single molecules, molecular modeling and simulation techniques, such as Molecular Dynamics (MD), are used to study the behavior of a large ensemble of molecules. nih.gov These simulations can predict how this compound molecules interact with each other and with other substances, such as solvents or polymers.
These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system. escholarship.org By simulating the movements of molecules over time, it is possible to analyze the dominant intermolecular forces. For this compound, these would include:
π-π stacking: Interactions between the electron-rich phenyl rings of adjacent molecules.
C—H⋯O and C—H⋯F interactions: Weak hydrogen bonds where hydrogen atoms interact with the electronegative oxygen or fluorine atoms of neighboring molecules. researchgate.net
MD simulations can be used to calculate bulk properties like density and to understand phenomena such as miscibility with other compounds. For example, simulations could predict the solubility of the compound in various organic solvents or its compatibility within a polymer matrix. nih.gov Analysis of the radial distribution function (RDF) from an MD simulation can quantify the affinity between different parts of the molecule and its neighbors.
Future Research Directions and Emerging Trends
Development of Sustainable and Atom-Economical Synthetic Pathways
The synthesis of fine chemicals is increasingly being guided by the principles of green chemistry, which prioritize the use of renewable resources, energy efficiency, and waste reduction. For (E)-methyl 3-(2,6-difluorophenyl)acrylate, future research will likely focus on developing more sustainable and atom-economical synthetic routes.
Current synthetic approaches often rely on traditional condensation or cross-coupling reactions which may involve harsh conditions and generate significant waste. Emerging research is exploring catalyst-free methodologies and the use of greener solvents. For instance, a highly selective, catalyst-free synthesis of methyl propionate (B1217596) and methyl methacrylate (B99206) has been reported using a reversible CO2 capture approach with an organic superbase, a method that could potentially be adapted for the synthesis of this compound. rsc.org Another avenue of exploration is the direct one-step synthesis from propylene (B89431) or acrolein in the presence of methanol (B129727) and an oxidation catalyst, which has been demonstrated for methyl acrylate (B77674) production. google.com
Future research could focus on the development of enzymatic or whole-cell biocatalytic processes for the synthesis of this compound, which would offer high selectivity under mild conditions. The table below outlines potential sustainable synthetic strategies that could be investigated.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Catalytic Esterification | Higher efficiency, reduced waste | Development of novel solid acid or enzyme-based catalysts. |
| Direct C-H Activation/Arylation | High atom economy, fewer synthetic steps | Design of selective catalysts for the direct coupling of 2,6-difluorobenzene with methyl acrylate. |
| Flow Chemistry | Improved safety, scalability, and control | Optimization of reaction conditions in continuous flow reactors. |
| Biocatalysis | High selectivity, mild reaction conditions | Screening and engineering of enzymes for the specific synthesis of the target compound. |
Exploration of Novel Reactivity Patterns and Unconventional Transformations
The electron-deficient nature of the aromatic ring and the conjugated system in this compound suggest a rich and varied reactivity profile that is yet to be fully explored. Future research will likely delve into its participation in a range of chemical transformations beyond simple polymerization.
One area of interest is its use as a dienophile in Diels-Alder reactions . The electron-withdrawing fluorine atoms are expected to enhance its reactivity towards electron-rich dienes, potentially leading to the synthesis of complex cyclic structures with interesting biological or material properties. researchgate.net Furthermore, its potential in [3+2] cycloaddition reactions , for example with nitrones or azides, could provide access to novel five-membered heterocyclic compounds. semanticscholar.orgnih.govluisrdomingo.com
Theoretical studies, such as those using Density Functional Theory (DFT), will be instrumental in predicting and understanding the regioselectivity and stereoselectivity of these cycloaddition reactions. mdpi.com The table below summarizes some of the unexplored, yet promising, reaction types for this compound.
| Reaction Type | Potential Products | Research Focus |
| Diels-Alder Cycloaddition | Highly functionalized cyclohexene (B86901) derivatives | Investigation of stereoselectivity and catalytic conditions. |
| Michael Addition | Functionalized propanoates | Use of various nucleophiles and asymmetric catalysis. |
| Radical Reactions | Novel polymers and functionalized molecules | Controlled radical polymerization and radical additions. |
| Photochemical Transformations | Cyclobutane (B1203170) derivatives, photoresponsive materials | Exploration of [2+2] cycloadditions and other photochemical reactions. |
Integration into Advanced Smart and Responsive Materials
"Smart" or "stimuli-responsive" materials, which can change their properties in response to external stimuli such as temperature, pH, light, or chemical analytes, are at the forefront of materials science. The unique electronic properties conferred by the fluorine atoms make this compound an excellent candidate monomer for the creation of such advanced materials. nih.govnih.gov
The polymerization of fluorinated acrylates can lead to polymers with low surface energy, high thermal stability, and chemical resistance. researchgate.net These properties are highly desirable for applications in coatings, membranes, and optical devices. Furthermore, the incorporation of this monomer into copolymers can be used to tune the lower critical solution temperature (LCST) of the resulting polymer, leading to thermoresponsive hydrogels or surfaces. rsc.orgresearchgate.net Research into the polymerization of oligo(ethylene glycol) (meth)acrylates has paved the way for new generations of smart biocompatible materials, a field where fluorinated acrylates could offer unique advantages. researchgate.net
Future work will likely focus on the synthesis of block copolymers and polymer brushes containing this compound to create nano- and micro-structured materials with tunable responsiveness. nih.gov The potential applications of these smart materials are vast, ranging from drug delivery systems to sensors and actuators.
Synergistic Approaches with Artificial Intelligence in Chemical Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research by accelerating the discovery and optimization of new molecules and materials. llnl.gov In the context of this compound, AI can be a powerful tool to predict the properties of polymers derived from it and to guide the synthesis of new functional materials.
ML models can be trained on existing data to predict various polymer properties, such as glass transition temperature, solubility, and mechanical strength, based on the monomer structure and composition. nih.govresearchgate.netacs.org This predictive capability can significantly reduce the experimental effort required to identify promising materials for specific applications. For example, an active learning approach could be used to efficiently explore the property space of copolymers containing this compound, dynamically suggesting new compositions to be synthesized and tested. nih.gov
Design of Next-Generation Catalysts and Reagents Utilizing its Structural Motif
The 2,6-difluorophenyl group is a key structural motif in the design of various catalysts and reagents due to its unique steric and electronic properties. The fluorine atoms can engage in non-covalent interactions, influencing the stereochemical outcome of reactions, while their electron-withdrawing nature can modulate the reactivity of a catalytic center.
Future research could explore the use of this compound as a precursor for the synthesis of novel chiral ligands for asymmetric catalysis. nih.govnih.govacs.org For example, the acrylate functionality could be transformed into a chelating group, such as a phosphine (B1218219) or an amine, to create ligands for transition metal-catalyzed reactions. The 2,6-difluoro substitution pattern could enforce a specific conformation on the ligand, leading to high enantioselectivity.
Moreover, the structural motif of this compound could be incorporated into the design of novel organocatalysts . For instance, bifunctional organocatalysts bearing the 2,6-difluorophenyl group could be developed for a range of asymmetric transformations. nih.gov The fluorine atoms could play a crucial role in activating substrates through hydrogen bonding or other non-covalent interactions. The development of such catalysts would be a significant contribution to the field of sustainable chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
